
2,4-Dichloro-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a phenyl group at the 6th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenylpyridine typically involves the chlorination of 2,6-diphenylpyridine. One common method includes the reaction of 2,6-diphenylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Reactions: Products include 2,4-diamino-6-phenylpyridine or 2,4-dithiophenyl-6-phenylpyridine.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include 2-chloro-6-phenylpyridine or 6-phenylpyridine.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways.
Comparación Con Compuestos Similares
2,4-Dichloropyridine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
2,6-Dichloropyridine: Similar chlorination pattern but lacks the phenyl group, affecting its applications and biological activity.
2,4,6-Trichloropyridine: Contains an additional chlorine atom, leading to increased reactivity and different applications.
Uniqueness: 2,4-Dichloro-6-phenylpyridine is unique due to the presence of both chlorine atoms and a phenyl group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H7Cl2N |
|---|---|
Peso molecular |
224.08 g/mol |
Nombre IUPAC |
2,4-dichloro-6-phenylpyridine |
InChI |
InChI=1S/C11H7Cl2N/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
CROSNSRFLFALSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
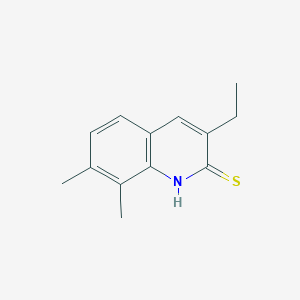
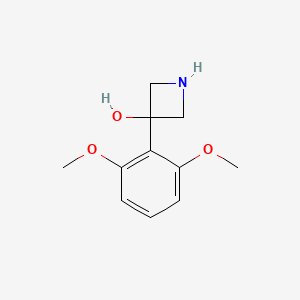
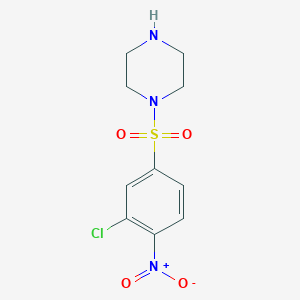
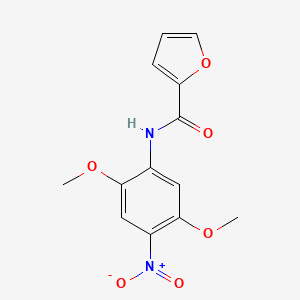
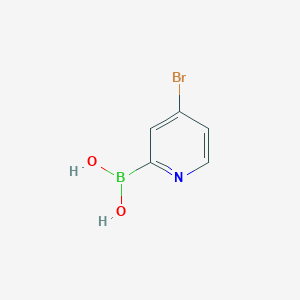

![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)

